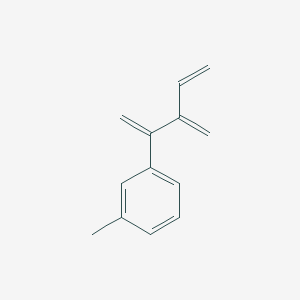![molecular formula C17H19NO B14218733 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one CAS No. 820965-42-2](/img/structure/B14218733.png)
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a unique structure that includes an indole core substituted with a butenone side chain and a methylbutenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the butenone and methylbutenyl groups through a series of reactions such as Friedel-Crafts acylation, alkylation, and condensation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the butenone group to a butanol group.
Substitution: The indole core can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The butenone and methylbutenyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1-(3-Methylbut-2-en-1-yl)-1H-indole-3-carbaldehyde: Another indole derivative with similar structural features.
3-(2-Methylbut-3-en-2-yl)-1H-indole-5-carboxylic acid: A compound with a carboxylic acid group instead of a butenone group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A quinoline derivative with similar substituents.
Uniqueness
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the butenone and methylbutenyl groups in the indole core provides a distinct chemical profile that can lead to unique interactions with biological targets.
特性
CAS番号 |
820965-42-2 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
4-[3-(2-methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one |
InChI |
InChI=1S/C17H19NO/c1-5-17(3,4)15-11-18-16-9-8-13(10-14(15)16)7-6-12(2)19/h5-11,18H,1H2,2-4H3 |
InChIキー |
SHHUYJLTOWPMMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC2=C(C=C1)NC=C2C(C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


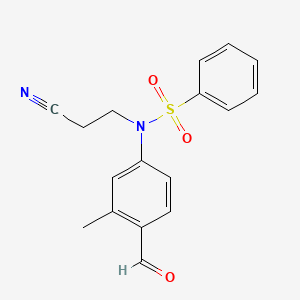
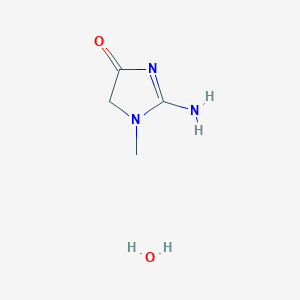
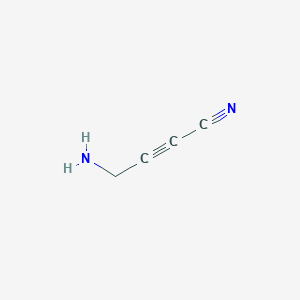

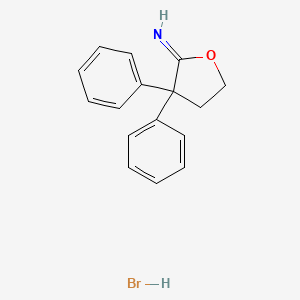
![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
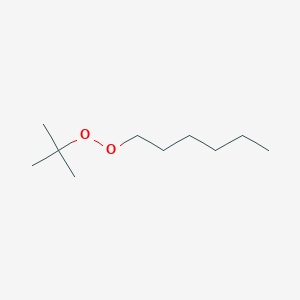
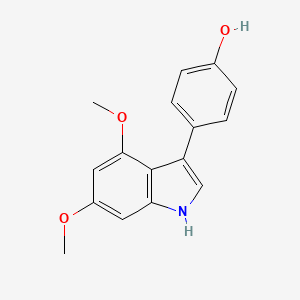
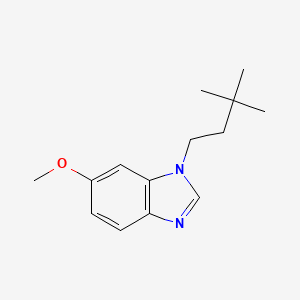
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
